N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine
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Overview
Description
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its phenanthrene core, which is substituted with p-tolyl and butylphenyl groups. It is primarily used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine typically involves the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.
Substitution Reactions: The phenanthrene core is then subjected to substitution reactions to introduce the p-tolyl and butylphenyl groups. This can be achieved through Friedel-Crafts alkylation or Suzuki coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.
Solvents: Selection of suitable solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent charge-transport properties.
Photovoltaics: Employed in organic solar cells to enhance efficiency.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biomedical Research:
Mechanism of Action
The mechanism by which N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine exerts its effects involves:
Charge Transport: The compound facilitates the transport of electrons and holes in organic electronic devices.
Molecular Targets: Interacts with specific molecular targets in electronic materials to enhance performance.
Pathways Involved: Engages in pathways related to charge injection and recombination in OLEDs and other devices.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-p-tolyl-N,N’-bis-(4-methylphenyl)-phenanthrene-9,10-diamine
- N,N’-Di-p-tolyl-N,N’-bis-(4-ethylphenyl)-phenanthrene-9,10-diamine
- N,N’-Di-p-tolyl-N,N’-bis-(4-propylphenyl)-phenanthrene-9,10-diamine
Uniqueness
N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of butyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.
Properties
IUPAC Name |
9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQUWTMOHXGTNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629208 |
Source
|
Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151026-65-2 |
Source
|
Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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